molecular formula C10H7F2NO B13174786 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile

3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13174786
M. Wt: 195.16 g/mol
InChI Key: DXMAKWDEMYFKFP-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes a difluorophenyl group, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,5-difluorophenyl compounds with epoxides and nitriles under specific conditions. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, which is then reacted with epoxides and nitriles to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxirane ring or the nitrile group.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of the oxirane ring and the carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3

InChI Key

DXMAKWDEMYFKFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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